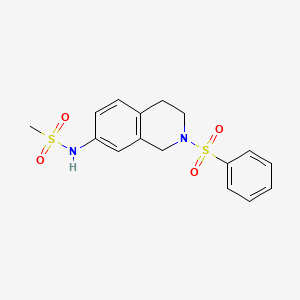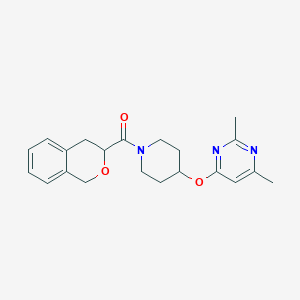
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone is a complex organic molecule that features a combination of pyrimidine, piperidine, and isochroman structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone typically involves multiple steps:
Formation of the Pyrimidine Intermediate: The starting material, 2,6-dimethylpyrimidine, undergoes a nucleophilic substitution reaction with an appropriate leaving group to introduce the oxy group.
Piperidine Derivative Synthesis: The piperidine ring is synthesized through a cyclization reaction, often involving a precursor such as 4-hydroxy-piperidine.
Coupling Reaction: The pyrimidine and piperidine intermediates are coupled using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Isochroman Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace the oxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone: has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential activity on central nervous system receptors.
Biological Studies: The compound can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine and piperidine moieties may facilitate binding to specific sites, while the isochroman group could enhance the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific application and require further experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone
- (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(benzofuran-3-yl)methanone
Uniqueness
Compared to similar compounds, (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone stands out due to the presence of the isochroman moiety, which may confer unique electronic properties and enhance its interaction with biological targets. This structural feature could make it more effective in certain applications, such as drug development or material science.
Propriétés
IUPAC Name |
3,4-dihydro-1H-isochromen-3-yl-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-14-11-20(23-15(2)22-14)27-18-7-9-24(10-8-18)21(25)19-12-16-5-3-4-6-17(16)13-26-19/h3-6,11,18-19H,7-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXUHBLLVHQXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3CC4=CC=CC=C4CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2693258.png)
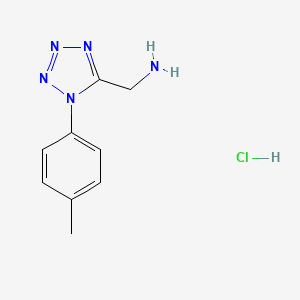
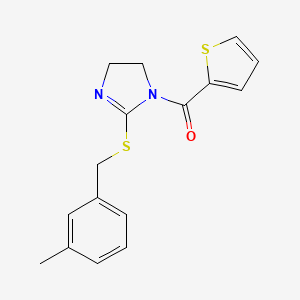
![1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B2693262.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/new.no-structure.jpg)
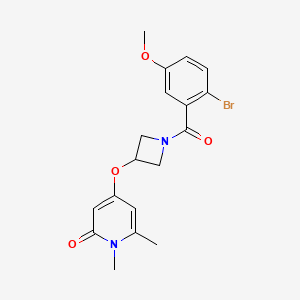
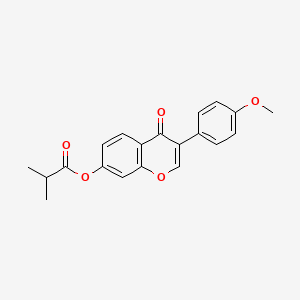
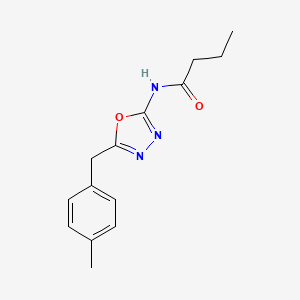
![3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2693274.png)
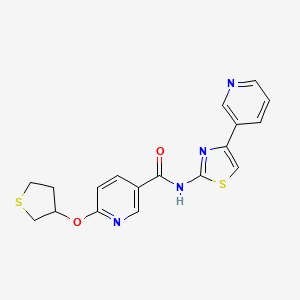
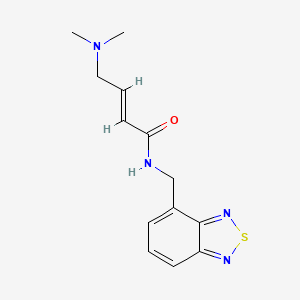
![7-(4-butanoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2693279.png)
